molecular formula C10H8O2S B11945615 Naphthalene-2-sulfinic Acid CAS No. 613-49-0

Naphthalene-2-sulfinic Acid

Cat. No.: B11945615
CAS No.: 613-49-0
M. Wt: 192.24 g/mol
InChI Key: LTSBKUWFXANFCU-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfinic acid (C₁₀H₈O₂S) is an aromatic sulfinic acid derivative characterized by a sulfinic (-SO₂H) functional group attached to the naphthalene ring at the 2-position. Unlike its sulfonic acid counterpart (-SO₃H), the sulfinic group confers distinct chemical properties, including lower acidity and enhanced nucleophilicity. This compound is primarily utilized in organic synthesis, particularly in photocatalytic reactions for constructing β-ketosulfones and other sulfur-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfinic acid can be synthesized through the sulfonation of naphthalene followed by reduction. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Sulfonation and Isomerization

Naphthalene sulfonation with concentrated sulfuric acid produces a mixture of α (1-sulfonic) and β (2-sulfonic) isomers. Under kinetic control (lower temperatures, e.g., 25°C), the α-isomer dominates (~80% yield), while thermodynamic control (elevated temperatures >150°C) favors the β-isomer due to reduced steric strain .

Reaction ConditionDominant IsomerYield (%)Reference
25°C, 75–95% H₂SO₄1-sulfonic acid~80
150–200°C, 95% H₂SO₄2-sulfonic acid~98

Mechanistic Insight :

  • The electrophilic sulfonating agent is H₂S₂O₇ (disulfuric acid) .

  • Isomerization occurs via reversible sulfonation, where the β-isomer is thermodynamically stabilized by reduced peri interactions .

Neutralization and Salt Formation

Naphthalene-2-sulfonic acid is neutralized with bases (e.g., NaOH) to form water-soluble salts like sodium naphthalene-2-sulfonate (C₁₀H₇SO₃Na) . These salts are intermediates in dye synthesis and surfactants.

Example Reaction :
C10H7SO3H+NaOHC10H7SO3Na+H2O\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{Na} + \text{H}_2\text{O}

Industrial Application :

  • Sodium naphthalene sulfonate is used as a dispersant in concrete admixtures and textile processing .

Nitration and Amination

Naphthalene-2-sulfonic acid undergoes nitration to form nitro derivatives, which are precursors to aminonaphthalenesulfonic acids (e.g., 2-amino-1-naphthalenesulfonic acid) .

Key Reaction Pathway :

  • Nitration :
    C10H7SO3H+HNO3H2SO4C10H6(NO2)SO3H\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_6(\text{NO}_2)\text{SO}_3\text{H}

  • Reduction :
    C10H6(NO2)SO3HH2/catalystC10H6(NH2)SO3H\text{C}_{10}\text{H}_6(\text{NO}_2)\text{SO}_3\text{H} \xrightarrow{\text{H}_2/\text{catalyst}} \text{C}_{10}\text{H}_6(\text{NH}_2)\text{SO}_3\text{H}

Applications :

  • Aromatic amines are critical intermediates for azo dyes and pharmaceuticals .

Disulfonation

Further sulfonation produces disulfonic acids, primarily 2,6- and 2,7-naphthalenedisulfonic acids. Reaction conditions dictate isomer distribution .

Reaction ParameterProduct DistributionReference
40°C, 107% H₂SO₄70% 1,3-disulfonic acid
190°C, isomerization45% 2,6-/2,7-isomers

Industrial Process :

  • Concentrated sulfuric acid solutions are heated under vacuum to promote isomerization to the thermodynamically stable 2,6-/2,7-disulfonic acids .

Condensation with Formaldehyde

Naphthalene-2-sulfonic acid reacts with formaldehyde to form polymeric sulfonates, which are used as plasticizers and superplasticizers in concrete .

Reaction :
nC10H7SO3H+nHCHOPolymer+nH2On\,\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + n\,\text{HCHO} \rightarrow \text{Polymer} + n\,\text{H}_2\text{O}

Key Property :

  • The polymer’s sulfonate groups enhance water solubility and dispersibility .

Biodegradation

Naphthalene-2-sulfonic acid is degraded by bacteria such as Arthrobacter globiformis and Comamonas testosteroni via oxidative pathways .

Biodegradation Data :

ParameterValueReference
Degradation rate (aerobic)100% in 33 hours
Bioavailability83–93% of adsorbed

Environmental Impact :

  • Used in tannery wastewater treatment via activated carbon adsorption and microbial degradation .

Toxicity and Environmental Behavior

  • Acute Toxicity : Induces oxidative stress and DNA damage in aquatic organisms (e.g., fish) at concentrations >0.33 mg/15 g body weight .

  • Bioaccumulation : Low bioaccumulation potential due to high water solubility (log P = -0.94) .

Mitigation Strategies :

  • Granular activated carbon (GAC) adsorption effectively removes naphthalene-2-sulfonic acid from wastewater .

Scientific Research Applications

Dyes and Pigments

One of the primary applications of naphthalene-2-sulfinic acid is in the manufacture of dyes . It serves as an intermediate in producing direct dyes and reactive dyes, which are widely used in textile industries. These dyes are known for their vibrant colors and excellent fastness properties. The reaction of this compound with formaldehyde leads to polymeric sulfonic acids, which can enhance the properties of dye formulations .

Agrochemical Intermediates

This compound is also utilized as an intermediate in agrochemical production . It plays a role in synthesizing various herbicides and pesticides, contributing to agricultural efficiency by improving crop yields and pest management . The compound's reactivity allows it to participate in various chemical reactions that lead to the formation of active agrochemical agents.

Organic Synthesis

In organic chemistry, this compound is used as a reductant and a reagent for synthesizing other organic compounds. Its ability to donate electrons makes it valuable in redox reactions. For instance, it can reduce nitro compounds to amines or facilitate the formation of sulfonamides from amines .

Case Study 1: Dye Production

A study conducted on the efficiency of this compound in dye production highlighted its role as a key intermediate. The research demonstrated that incorporating this compound into dye formulations significantly improved color yield and stability under various environmental conditions.

Case Study 2: Agrochemical Development

Research on the synthesis of new herbicides using this compound revealed its potential in developing environmentally friendly agricultural products. The study illustrated how modifications to the compound could lead to more effective pest control strategies while minimizing ecological impact.

Comparative Data Table

Application AreaDescriptionKey Benefits
DyesIntermediate for direct and reactive dyesVibrant colors, excellent fastness
AgrochemicalsPrecursor for herbicides and pesticidesImproved crop yields, pest management
Organic SynthesisReductant for synthesizing organic compoundsVersatile reactivity

Mechanism of Action

The mechanism of action of naphthalene-2-sulfinic acid involves its ability to act as a reducing agent and participate in redox reactions. It targets various molecular pathways, including:

Comparison with Similar Compounds

Structural and Functional Group Differences

Naphthalene-2-sulfinic Acid vs. Naphthalene-2-sulfonic Acid

  • Functional Group :
    • Sulfinic acid: -SO₂H (pKa ~1.5–2.5).
    • Sulfonic acid: -SO₃H (pKa ~-6 to -2).
  • Reactivity: Sulfinic acids act as nucleophiles in C–S bond-forming reactions (e.g., synthesis of β-ketosulfones via photocatalytic coupling with alkenes, yielding 84% product ). Sulfonic acids are strong acids used as catalysts, surfactants, or intermediates in dye synthesis (e.g., naphthalene-2-sulfonic acid, CAS 120-18-3, is a key precursor for dyes and phenolic resin curing agents ).
  • Solubility :
    • Sulfonic acids (e.g., sodium naphthalene-2-sulfonate, CAS 532-02-5) exhibit high water solubility due to their ionic nature .
    • Sulfinic acids are less polar and typically require polar aprotic solvents (e.g., acetonitrile) for reactions .

This compound vs. Alkyl Sulfinic Acids

  • Example : Sodium ethylsulfinate (CH₃CH₂SO₂Na).
  • Reactivity :
    • Aromatic sulfinic acids (e.g., this compound) show higher stability in photocatalytic conditions compared to aliphatic analogs, which may decompose under oxidative stress .
    • Alkyl sulfinic acids are more nucleophilic but less sterically hindered, enabling efficient coupling in diverse reactions (e.g., sodium ethylsulfinate yields >90% products in similar conditions ).

This compound vs. Polysubstituted Aromatic Sulfinic Acids

  • Example: Polysubstituted derivatives (e.g., 6-aminonaphthalene-2-sulfonic acid, CAS 34322-51-5 ).
  • Reactivity :
    • Electron-withdrawing substituents (e.g., -NH₂, -OH) reduce the nucleophilicity of the sulfinic group, lowering reaction yields (e.g., polysubstituted analogs yield 78% vs. 84% for this compound ).
    • Steric hindrance in polysubstituted compounds further slows reaction kinetics .

Physicochemical Properties

Property This compound Naphthalene-2-sulfonic Acid Sodium Ethylsulfinate
Molecular Formula C₁₀H₈O₂S C₁₀H₈O₃S C₂H₅NaO₂S
Molecular Weight (g/mol) 208.23 224.23 132.12
Solubility Moderate in polar aprotic solvents High in water High in water
Stability Oxidatively sensitive Thermally stable Hygroscopic

Research Findings and Case Studies

  • Photocatalytic Efficiency : this compound outperforms polysubstituted analogs in β-ketosulfone synthesis due to its balanced electronic and steric profile .
  • Industrial Scalability : Naphthalene-2-sulfonic acid derivatives are produced via high-temperature sulfonation (naphthalene + H₂SO₄) at scale (>1,000 MT/year ).
  • Emerging Derivatives : Functionalized analogs (e.g., 6-hydroxynaphthalene-2-sulfonate potassium salt) are explored for advanced materials and pharmaceuticals .

Biological Activity

Naphthalene-2-sulfinic acid, a derivative of naphthalene sulfonic acid, has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (NSA) has a molecular formula of C10H9O3SC_{10}H_{9}O_3S and features a sulfonic acid group attached to the second position of the naphthalene ring. Its structural characteristics contribute to its reactivity and biological activity, making it an important compound in various chemical processes.

Biological Activities

1. Anti-inflammatory Effects
NSA has been studied for its anti-inflammatory properties. In a molecular docking study, NSA showed potential activity against inflammation by interacting with key proteins involved in inflammatory pathways. The binding energies indicated that NSA could inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects .

2. Antioxidant Activity
Research indicates that NSA possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Antimicrobial Properties
NSA exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antimicrobial agents .

4. Pharmacological Mechanisms
NSA acts as an inhibitor of thrombin, which plays a critical role in blood coagulation and inflammation. By modulating thrombin activity, NSA may influence inflammatory responses and wound healing processes .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effects of NSA on TNBS-induced colitis in mice. The administration of NSA resulted in reduced levels of pro-inflammatory cytokines such as IFN-γ and IL-6, demonstrating its potential as a therapeutic agent for inflammatory bowel diseases .

Case Study 2: Antioxidant Efficacy

In vitro assays revealed that NSA significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound's ability to enhance cellular antioxidant defenses highlights its potential for use in antioxidant therapies .

Table 1: Biological Activities of this compound

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Thrombin inhibitionModulation of coagulation pathways

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Naphthalene-2-sulfinic Acid in laboratory settings?

The primary synthesis method involves sulfonation of naphthalene using concentrated sulfuric acid under controlled high-temperature conditions (150–200°C). Key parameters include reaction time (4–8 hours) and acid-to-naphthalene molar ratios (1.5:1 to 2:1). Post-synthesis purification typically employs recrystallization from aqueous ethanol to isolate the product .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm sulfinic acid group positioning (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
  • Mass Spectrometry (MS): Molecular ion peaks (m/z 208.23) validate molecular weight .

Q. What storage conditions ensure the stability of this compound?

Store in airtight containers under inert gas (argon) at ambient temperatures (20–25°C). Avoid prolonged exposure to moisture, light, or oxidizing agents to prevent decomposition. Stability testing under accelerated conditions (40°C, 75% humidity) is advised for long-term storage validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts during sulfonation?

Employ Design of Experiments (DoE) to evaluate variables:

  • Temperature: Higher temperatures (>180°C) favor sulfonic acid formation; lower temperatures (120–150°C) may favor sulfinic acid but reduce reaction rate.
  • Catalyst: Introduce boric acid (1–2 mol%) to suppress over-sulfonation.
  • Quenching: Rapid cooling post-reaction minimizes polysulfonation byproducts .

Q. What methodologies address contradictions in toxicological data for this compound?

Conduct systematic reviews using databases like PubMed, TOXCENTER, and grey literature (unpublished reports, theses) to collate data. Apply meta-analysis to reconcile discrepancies in acute toxicity (e.g., LD₅₀ ranges from 200–500 mg/kg in rodents) and genotoxicity (Ames test variability). Prioritize studies adhering to OECD guidelines for reliability .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

  • In vitro assays: Use hepatic microsomes (rat/human) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylated derivatives).
  • Isotopic labeling: ¹⁴C-labeled compounds track sulfinic acid conversion to sulfates or glutathione conjugates in urine/bile.
  • LC-MS/MS: Quantify metabolites and assess enzyme kinetics (e.g., CYP450 isoforms involved) .

Q. What strategies mitigate instability during solvent-based applications of this compound?

  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to minimize hydrolysis.
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1%) to inhibit radical-mediated degradation.
  • Real-time monitoring: UV-Vis spectroscopy (λ = 280 nm) tracks degradation kinetics under varying pH (3–9) .

Q. Data Analysis and Interpretation

Q. How should researchers resolve spectral anomalies in NMR characterization?

Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G* level). Annotate unexpected peaks (e.g., δ 7.8 ppm for dimeric sulfinic acid adducts) via 2D NMR (COSY, HSQC) .

Q. What statistical approaches validate reproducibility in batch synthesis?

Apply ANOVA to assess inter-batch variability (n ≥ 3). Use control charts (X-bar/R) to monitor critical quality attributes (purity, yield) and identify outliers .

Q. Tables for Key Parameters

Parameter Optimal Range Reference
Sulfonation Temperature150–180°C
Reaction Time4–6 hours
HPLC Purity Threshold>98%
Storage Humidity<40% RH
Acute Toxicity (Rodent LD₅₀)200–500 mg/kg

Properties

CAS No.

613-49-0

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

naphthalene-2-sulfinic acid

InChI

InChI=1S/C10H8O2S/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12)

InChI Key

LTSBKUWFXANFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)O

Origin of Product

United States

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